Ethyl 2-({[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate
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Overview
Description
ETHYL 2-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound with a molecular formula of C21H20N2O5S. This compound is known for its unique structural features, which include a benzothiazole ring and a pyrrolidinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Pyrrolidinone Moiety: The pyrrolidinone moiety is introduced by reacting the benzothiazole derivative with succinic anhydride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the pyrrolidinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
ETHYL 2-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- ETHYL 2-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]-4-PHENYLTHIAZOLE-5-CARBOXYLATE
Uniqueness
ETHYL 2-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring and a pyrrolidinone moiety makes it particularly versatile for various applications in scientific research .
Properties
Molecular Formula |
C21H17N3O5S |
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Molecular Weight |
423.4 g/mol |
IUPAC Name |
ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C21H17N3O5S/c1-2-29-20(28)13-5-8-15-16(11-13)30-21(22-15)23-19(27)12-3-6-14(7-4-12)24-17(25)9-10-18(24)26/h3-8,11H,2,9-10H2,1H3,(H,22,23,27) |
InChI Key |
HOQOUTFOMMSUJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Origin of Product |
United States |
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